molecular formula C8H8ClFO2S B3152155 2-(3-fluorophenyl)ethanesulfonyl Chloride CAS No. 728919-65-1

2-(3-fluorophenyl)ethanesulfonyl Chloride

Cat. No. B3152155
CAS RN: 728919-65-1
M. Wt: 222.66 g/mol
InChI Key: KULUITPKYGNZQE-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)ethanesulfonyl Chloride is a chemical compound with the molecular formula C8H8ClFO2S . It has a molecular weight of 222.67 .


Molecular Structure Analysis

The InChI code for 2-(3-fluorophenyl)ethanesulfonyl Chloride is 1S/C8H8ClFO2S/c9-13(11,12)5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-fluorophenyl)ethanesulfonyl Chloride are not available, sulfonyl chlorides in general are known to be reactive. They can react with alcohols to form sulfonate esters, which are good leaving groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

2-(3-fluorophenyl)ethanesulfonyl Chloride is a liquid at room temperature . It has a predicted boiling point of 294.0° C at 760 mmHg and a predicted density of 1.4 g/mL . The refractive index is predicted to be n 20D 1.54 .

Scientific Research Applications

Atom Transfer Radical Addition Reactions

Fluoroalkylsulfonyl chlorides have been employed as sources of fluorinated radicals in atom transfer radical addition (ATRA) reactions. These compounds, under photochemical conditions and copper mediation, efficiently add fluoroalkyl groups to electron-deficient, unsaturated carbonyl compounds. This process yields α-chloro-β-fluoroalkylcarbonyl products, which can undergo further functionalization through facile nucleophilic replacement of the α-chloro substituent (Tang & Dolbier, 2015).

Synthesis of Nitrobenzenesulfonyl Chloride

A novel synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor for certain pesticides, was developed to overcome the cost and availability challenges of starting materials. This synthesis utilized a more accessible route, highlighting the versatility and economic benefits of innovative synthesis strategies for sulfonyl chloride compounds (Du et al., 2005).

Prosthetic Agent for Radiolabelling

The use of fluoroalkylsulfonyl chlorides as prosthetic agents in radiolabelling has been explored, particularly for the synthesis of 3-[18F]fluoropropanesulfonyl chloride. This compound serves as a versatile agent for attaching fluorine-18 to various molecules, facilitating the creation of imaging agents for positron emission tomography (PET) (Löser et al., 2013).

Fluoroalkylthiolation of Arenes

A straightforward method for fluoroalkylthiolation using fluoroalkylsulfonyl chlorides has been developed, showcasing these compounds as potent reagents for electrophilic fluoroalkylthiolation of electron-rich arenes and thiols. This approach utilizes diethyl phosphite as a reducing agent, opening new avenues for the functionalization of aromatic compounds (Jiang, Yi, & Liu, 2016).

Fluorescent Amino Acid Incorporation

The biosynthetic incorporation of fluorophores into proteins at defined sites using an orthogonal tRNA/aminoacyl-tRNA synthetase pair represents a novel application. This method, applicable to various fluorophores, facilitates studies of protein structure, dynamics, and interactions, showcasing the broader utility of fluorinated compounds in biochemistry and molecular biology (Summerer et al., 2006).

Safety and Hazards

2-(3-fluorophenyl)ethanesulfonyl Chloride is classified as Acute Tox. 4 (H302) and Skin Corr. 1B (H314) . This means it is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

Mechanism of Action

Mode of Action

The mode of action of 2-(3-fluorophenyl)ethanesulfonyl Chloride is also dependent on the specific chemical reaction it’s used in . As a sulfonyl chloride compound, it’s likely to act as an electrophile, reacting with nucleophiles in various chemical transformations.

Result of Action

The molecular and cellular effects of 2-(3-fluorophenyl)ethanesulfonyl Chloride’s action would depend on the specific chemical reactions it’s involved in . As a sulfonyl chloride, it’s likely to participate in reactions leading to the formation of sulfonamides, sulfonic esters, and other related compounds.

Action Environment

The action, efficacy, and stability of 2-(3-fluorophenyl)ethanesulfonyl Chloride can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, like other sulfonyl chlorides, it may hydrolyze in the presence of moisture, leading to the formation of sulfonic acids.

properties

IUPAC Name

2-(3-fluorophenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c9-13(11,12)5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULUITPKYGNZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284199
Record name 3-Fluorobenzeneethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)ethanesulfonyl Chloride

CAS RN

728919-65-1
Record name 3-Fluorobenzeneethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728919-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorobenzeneethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenyl)ethanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-fluorophenyl)ethanesulfonyl Chloride
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2-(3-fluorophenyl)ethanesulfonyl Chloride
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